![molecular formula C15H14N2O3S B4618969 1-(phenylsulfonyl)-5-indolinecarboxamide](/img/structure/B4618969.png)
1-(phenylsulfonyl)-5-indolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of 1-(phenylsulfonyl)-5-indolinecarboxamide derivatives involves structure-activity relationship explorations. For instance, certain benzamides exhibit significant tubulin inhibition and antiproliferative activity against various cancer cells, highlighting the compound's therapeutic potential. The dual inhibitory capability of these compounds against tubulin and histone deacetylase (HDAC) demonstrates the multifaceted nature of their biological activities. Molecular modeling has been instrumental in identifying key interactions with amino acid residues, further elucidating the compound's mechanism of action (Lai et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-(phenylsulfonyl)-5-indolinecarboxamide derivatives has been elucidated through methods such as X-ray crystallography. Studies have reported the crystal structures of new derivatives, providing insights into the spatial arrangement and electronic structure. Density Functional Theory (DFT) and Molecular Orbital Calculations have been applied to understand the electronic properties, correlating with experimental data to propose the electronic excitation transitions (Mannes et al., 2017).
Chemical Reactions and Properties
1-(Phenylsulfonyl)-5-indolinecarboxamide and its derivatives participate in various chemical reactions, highlighting their reactivity and potential as synthetic intermediates. For example, the compound has been used in the synthesis of polycyclic sulfonyl indolines through Fe(II)-catalyzed or UV-driven cyclization reactions, showcasing its versatility in organic synthesis (Lu et al., 2019).
Physical Properties Analysis
The physical properties of 1-(phenylsulfonyl)-5-indolinecarboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed crystallographic analysis provides insights into the compound's solid-state characteristics, including molecular packing and intermolecular interactions, which are essential for understanding its stability and reactivity.
Chemical Properties Analysis
The chemical properties of 1-(phenylsulfonyl)-5-indolinecarboxamide, including its acidity, basicity, and reactivity towards various reagents, define its role in chemical syntheses and biological interactions. Its ability to undergo nucleophilic addition reactions, for example, showcases its utility in constructing complex molecular architectures (Pelkey et al., 1999).
Scientific Research Applications
Anticancer Activity
Anticancer Agent Development : A study by Kwak et al. (2006) explored the synthesis of derivatives of 1-(indoline-5-sulfonyl)-4-phenylimidazolidinones, noting their activity against several human cancer cell lines, including human colon carcinoma and human lung carcinoma. This indicates the potential of 1-phenylsulfonyl-5-indolinecarboxamide derivatives in cancer treatment research (Kwak et al., 2006).
Tubulin Inhibition and Antitumor Activity : Lai et al. (2019) reported on the structure-activity relationships of 1-arylsulfonyl indoline-based benzamides, which exhibit significant tubulin inhibition and antiproliferative activity against a variety of cancer cells. This highlights the utility of 1-phenylsulfonyl-5-indolinecarboxamide in developing new antitubulin agents (Lai et al., 2019).
Histone Deacetylase Inhibition
- Histone Deacetylase Inhibitors : A class of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, including derivatives of 1-phenylsulfonyl-5-indolinecarboxamide, has been identified as effective histone deacetylase inhibitors with potential antitumor activity in vivo. This was demonstrated by Lai et al. (2012) and Lee et al. (2013), suggesting its relevance in cancer therapy (Lai et al., 2012); (Lee et al., 2013).
HIV Research
- Non-nucleoside Reverse Transcriptase Inhibition : Williams et al. (1993) discussed a series of non-nucleoside RT inhibitors, including 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, exhibiting potent inhibitory activity against the HIV-1 RT enzyme and viral spread in human T-lymphoid cells (Williams et al., 1993).
Crystal Structure and Chemical Analysis
- Crystal Structures and DFT Calculations : Montgomery et al. (2015) synthesized and analyzed the crystal structures of cyano(phenylsulfonyl)indoles, providing insights into the molecular structure and potential applications of 1-phenylsulfonyl-5-indolinecarboxamide derivatives (Montgomery et al., 2015).
properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)12-6-7-14-11(10-12)8-9-17(14)21(19,20)13-4-2-1-3-5-13/h1-7,10H,8-9H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJATLJNXKCCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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